2-(1H-benzimidazol-2-ylsulfanyl)-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide
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Description
Molecular Structure Analysis
The molecular formula of this compound is C21H25N3O2S . It has an average mass of 383.507 Da and a monoisotopic mass of 383.166748 Da .Physical and Chemical Properties Analysis
As mentioned earlier, the molecular formula of this compound is C21H25N3O2S . It has an average mass of 383.507 Da and a monoisotopic mass of 383.166748 Da .Scientific Research Applications
Antibacterial and Antifungal Properties
A series of derivatives including 2-(1H-benzimidazol-2-ylsulfanyl)acetamides have demonstrated significant antibacterial and antifungal activities. These compounds were tested against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Enterococcus faecalis, Klebsiella pneumoniae, and Escherichia coli, as well as against fungi like Aspergillus fumigatus and Candida albicans. Notably, compounds like 5b, 5d, 5g, 5i, 6b, 6e, 6f, and 6i showed excellent activity against these microorganisms, indicating their potential as antimicrobial agents (Devi, Shahnaz, & Prasad, 2022); (Hosamani & Shingalapur, 2011).
Anti-Helicobacter Pylori Activity
A derivative of 2-(1H-benzimidazol-2-ylsulfanyl)acetamide displayed potent activity against the gastric pathogen Helicobacter pylori. A specific carbamate derivative was effective against various H. pylori strains, including those resistant to conventional antibiotics like metronidazole or clarithromycin. This compound showed minimal inhibition concentration values and a low rate of resistance development, suggesting its potential as a novel anti-H. pylori agent (Carcanague et al., 2002).
Anticancer and Cytotoxic Properties
In the context of cancer research, 2-(1H-benzimidazol-2-ylsulfanyl)acetamides have shown promising cytotoxic properties. For example, certain derivatives exhibited good cytotoxic activities in a brine shrimp bioassay, indicating their potential use in cancer therapy (Devi, Shahnaz, & Prasad, 2022).
Potential in Prostate Cancer Treatment
A specific derivative, GMC1, has been identified as a novel FKBP52 co-chaperone inhibitor, potentially useful for treating castration-resistant prostate cancer. It works by inhibiting the androgen receptor function, representing a new therapeutic approach for this type of cancer (Ekpenyong et al., 2020).
Anti-Inflammatory Properties
2-(1H-Benzimidazol-2-ylsulfanyl)-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide derivatives have also been explored for their anti-inflammatory properties. Research indicates that certain derivatives effectively reduce inflammation, as demonstrated in rat-paw-oedema methods, suggesting their potential use in treating inflammatory conditions (Bhor & Sable, 2022).
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S/c1-4-15-9-8-10-16(5-2)20(15)24(14-26-3)19(25)13-27-21-22-17-11-6-7-12-18(17)23-21/h6-12H,4-5,13-14H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTCKIMIWGZSJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N(COC)C(=O)CSC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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